molecular formula C6H5BrClNO B1412298 (6-Bromo-4-chloropyridin-3-yl)methanol CAS No. 1585960-86-6

(6-Bromo-4-chloropyridin-3-yl)methanol

Cat. No. B1412298
CAS RN: 1585960-86-6
M. Wt: 222.47 g/mol
InChI Key: PCQIATOCUJKORU-UHFFFAOYSA-N
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Description

“(6-Bromo-4-chloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-4-chloropyridin-3-yl)methanol” consists of a pyridine ring substituted with bromine and chlorine atoms, and a methanol group .


Physical And Chemical Properties Analysis

“(6-Bromo-4-chloropyridin-3-yl)methanol” has a molecular weight of 222.47 . Additional physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Synthesis and Crystal Structure

  • Crystal Structure Analysis : The compound has been synthesized and characterized through crystallographic analysis, demonstrating its potential for applications in structural chemistry. For instance, the title compound (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone exhibited a monoclinic space group, indicating its well-defined crystal structure, suitable for various scientific applications (Lakshminarayana et al., 2009).

Catalysis and Ligand Behavior

  • Catalytic Applications : Nickel complexes with bidentate N,O-type ligands, where (pyridin-2-yl)methanol is used, have been synthesized, showcasing the role of these compounds in catalysis, especially in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Biocatalysis and Green Chemistry

  • Whole-cell Biocatalysis : The compound has been utilized in biocatalysis, showing its potential in green chemistry applications. The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrated a more economical and efficient approach, highlighting the compound's utility in biocatalysis (Chen et al., 2021).

Synthesis of Complex Molecules

  • Synthesis of Schiff Bases and Metal Complexes : Schiff base ligands and metal complexes have been prepared using similar compounds, indicating the role of (6-Bromo-4-chloropyridin-3-yl)methanol in the synthesis of complex molecules. These compounds are used in various fields, including materials science and medicinal chemistry (Kaya et al., 2021).

Pharmaceutical Intermediates

  • Production of Pharmaceutical Intermediates : The compound has been employed in the production of chiral intermediates for pharmaceuticals. An example is the production of a key chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp. This highlights the compound's importance in the pharmaceutical industry (Ni et al., 2012).

properties

IUPAC Name

(6-bromo-4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQIATOCUJKORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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